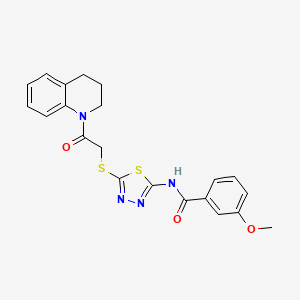

![molecular formula C24H30N4O4S2 B2493761 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide CAS No. 392321-37-8](/img/structure/B2493761.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Adamantane derivatives, including those involving 1,3,4-thiadiazole, have been synthesized through various methods. A notable approach involves the reaction of morpholin-4-amine and adamantan-1-amine with methacryloyl isothiocyanate to create new thiadiazin-4-one derivatives with significant antiradical and anti-inflammatory activity (Kulakov et al., 2015). Furthermore, microwave-assisted synthesis has been employed for the efficient creation of triazolo[3,4-b][1,3,4]thiadiazoles, demonstrating the versatility of synthesis methods for these compounds (El-Emam et al., 2007).

Molecular Structure Analysis

The molecular structure of adamantane derivatives and related compounds has been a subject of extensive study, utilizing techniques such as X-ray crystallography to determine the spatial arrangement and bonding patterns. These studies reveal the intricacies of intra- and intermolecular interactions, providing insight into the compounds' stability and reactivity (El-Emam et al., 2020).

Chemical Reactions and Properties

Adamantane derivatives exhibit a range of chemical reactions, influenced by their robust framework and functional groups. The presence of thiadiazole and morpholine groups contributes to their chemical versatility, allowing for reactions such as amidoalkylation, which leads to novel compounds with potential antimicrobial activity (Toshmurodov et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. These properties are often determined through empirical studies, including spectroscopic and crystallographic analysis, to assess their stability and potential for various applications (Banu et al., 2013).

Mechanism of Action

Target of Action

Similar adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized for their potential anti-dengue virus (denv) activity . Therefore, it’s possible that this compound could also target DENV or similar viruses.

Mode of Action

It’s known that similar compounds have been synthesized to inhibit the denv . The inhibition could be due to the compound’s interaction with the virus’s proteins, thereby preventing the virus from replicating or infecting host cells.

Biochemical Pathways

Given its potential anti-denv activity, it’s likely that it affects the pathways related to viral replication and infection .

Result of Action

If it indeed targets denv, the result of its action would likely be the inhibition of the virus’s ability to replicate or infect host cells .

properties

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O4S2/c1-27(21(29)19-2-4-20(5-3-19)34(30,31)28-6-8-32-9-7-28)23-26-25-22(33-23)24-13-16-10-17(14-24)12-18(11-16)15-24/h2-5,16-18H,6-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYQUYDNALLBEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B2493681.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2493682.png)

![3-(4-Methoxyphenoxy)-1-[2-benzylbenzimidazolyl]propan-2-ol](/img/structure/B2493683.png)

![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)

![2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2493698.png)

![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)